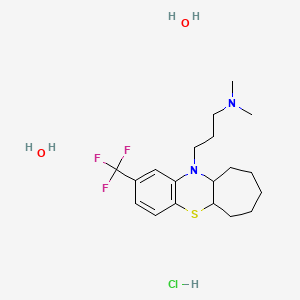
AMMONIUM, (m-HYDROXYPHENETHYL)TRIMETHYL-, PICRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate: is a chemical compound with the molecular formula C11-H17-N-O.C6-H3-N3-O7 It is known for its unique structure, which includes a quaternary ammonium group and a picrate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ammonium, (m-hydroxyphenethyl)trimethyl-, picrate typically involves the reaction of (m-hydroxyphenethyl)trimethylammonium hydroxide with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the slow addition of picric acid to a solution of (m-hydroxyphenethyl)trimethylammonium hydroxide, followed by stirring and heating to promote the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ammonium compounds .
Aplicaciones Científicas De Investigación
Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other quaternary ammonium compounds.
Medicine: It may be explored for its antimicrobial properties and potential use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ammonium, (m-hydroxyphenethyl)trimethyl-, picrate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interfere with protein function by binding to specific sites on the protein molecules . These interactions can result in antimicrobial effects and other biological activities.
Comparación Con Compuestos Similares
Benzalkonium chloride: A widely used quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used in various applications, including as a surfactant and antimicrobial agent.
Uniqueness: Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate is unique due to its specific structure, which includes a hydroxyl group on the phenethyl moiety and a picrate anion. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Propiedades
Número CAS |
66967-84-8 |
|---|---|
Fórmula molecular |
C17H20N4O8 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenyl)ethyl-trimethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C11H17NO.C6H3N3O7/c1-12(2,3)8-7-10-5-4-6-11(13)9-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,9H,7-8H2,1-3H3;1-2,10H |
Clave InChI |
NNVZZYJYVSWIKO-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCC1=CC(=CC=C1)O.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


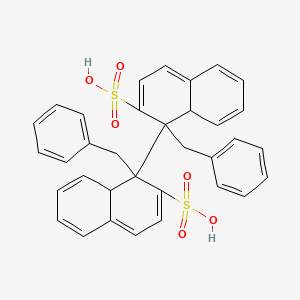
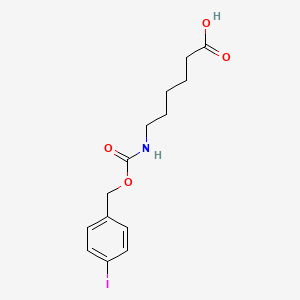
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
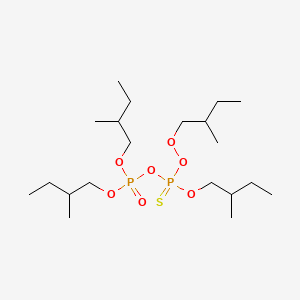
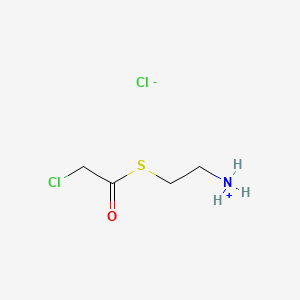
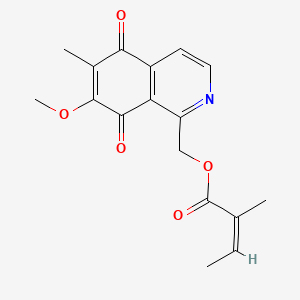
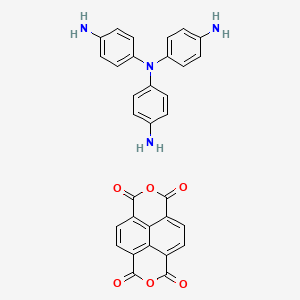
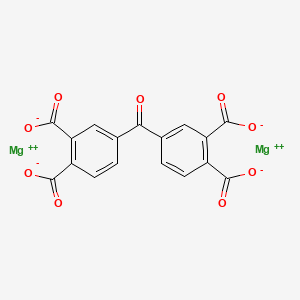
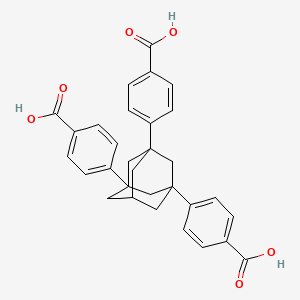
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
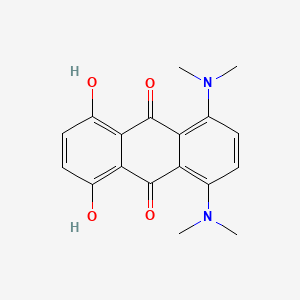
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
